2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one
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Description
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one, also known as 5-Methoxy-2-hydroxymethylpyridine or 5-MMP, is a heterocyclic organic compound that is widely used in scientific research. It is a colorless, water-soluble compound that is structurally related to the pyridine family. 5-MMP has a wide range of applications in the field of biochemistry and pharmacology, and its synthesis and mechanism of action have been studied extensively.
Scientific Research Applications
Antitumorigenic and Antiangiogenic Effects
Compounds with methoxy groups and hydroxymethyl functionalities have been studied for their antitumorigenic and antiangiogenic effects. For example, research on 2-methoxyestradiol, a metabolite of estrogen, has shown it possesses antitumorigenic and antiangiogenic properties, suggesting that similar compounds could also exhibit these effects and might be useful in cancer research and therapy (Zhu & Conney, 1998).
Biomarker for Cancer Detection
Hydroxymethylated DNA bases, such as 5-hydroxymethylcytosine, have been identified as potential biomarkers for cancer. Studies indicate that these compounds play a significant role in DNA demethylation and might be active during carcinogenesis, making them valuable in early cancer detection, prognosis, and therapeutic strategies (Ling Xu et al., 2021).
Sustainable Chemical Industry
The conversion of biomass into valuable chemicals involves compounds like 5-hydroxymethylfurfural (HMF) and its derivatives, which are key intermediates for producing a wide range of materials including plastics, fuels, and chemicals. This research area is critical for developing sustainable industrial processes and reducing reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
DNA Repair and Epigenetics
Hydroxymethylation is a significant epigenetic modification involved in DNA repair and regulation of gene expression. Understanding the role and mechanisms of hydroxymethylated compounds can provide insights into genetic diseases, cancer development, and the potential for therapeutic interventions (Shukla, Sehgal, & Singh, 2015).
Pharmacological Applications
The structural features of compounds like 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one might be leveraged in the synthesis of pharmaceuticals. For instance, studies on omeprazole, which contains methoxy and methyl groups, demonstrate the significance of such functionalities in developing effective proton pump inhibitors, highlighting potential applications in drug development (Saini et al., 2019).
properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxy-1-methylpyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-8(12-2)7(11)3-6(9)5-10/h3-4,10H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSRFMARJNTFIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499445 |
Source
|
Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
CAS RN |
62885-45-4 |
Source
|
Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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